
Setiptiline (maleate)
説明
Historical Context of Tetracyclic Antidepressant Research
The development of tetracyclic antidepressants (TeCAs) marked a significant step in the evolution of treatments for depressive disorders. Arising after the initial wave of tricyclic antidepressants (TCAs), the research into TeCAs aimed to produce compounds with improved profiles. Setiptiline emerged from this research landscape, and the company Mochida began its commercialization in Japan in 1989 for the treatment of depression. drugbank.comnih.govwikipedia.orgmedkoo.commental-health-matters.orgdrugbank.com
Chemical Classification and Nomenclatural Overview
Setiptiline is a tetracyclic antidepressant. nih.govpatsnap.com Chemically, it is identified as 2,3,4,9-tetrahydro-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine with a methyl group at the second position. nih.gov It belongs to the class of organic compounds known as dibenzocycloheptenes. hmdb.ca
Within pharmacological classifications, Setiptiline is categorized as a noradrenergic and specific serotonergic antidepressant (NaSSA). drugbank.comnih.govrjppd.org This classification highlights its primary mechanism of action.
Over the years and in different contexts, Setiptiline has been referred to by several names and codes:
Teciptiline : An alternative name for the compound. wikipedia.orgmedkoo.comrjppd.org
MO-8282 : An external identifier for the drug. drugbank.commedkoo.commedchemexpress.com
Org 8282 : Another identifier used in research contexts. drugbank.comprobechem.commedchemexpress.com
Tecipul : A brand name under which Setiptiline was marketed. wikipedia.orgmedkoo.comrjppd.org
General Academic Research Significance
The academic research significance of Setiptiline lies in its distinct pharmacological profile. It functions as an antagonist at α2-adrenergic receptors and various serotonin receptors. drugbank.comnih.gov This antagonism of α2-adrenergic receptors is thought to increase the release of noradrenaline. drugbank.comnih.gov
Setiptiline also acts as a norepinephrine reuptake inhibitor. wikipedia.orgmedkoo.commental-health-matters.orgmedchemexpress.commedchemexpress.com Furthermore, it is an antagonist at serotonin receptors, likely the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes, and also functions as an H1 receptor inverse agonist, which contributes to its antihistamine effects. wikipedia.orgmedkoo.commental-health-matters.orgmedchemexpress.commedchemexpress.comncats.io Unlike many conventional antidepressants, it does not act as a serotonin reuptake inhibitor. rjppd.orgncats.io Research has also explored its effects on monoamine metabolites, noting a significant decrease in 5-HIAA, suggesting an influence on the serotonin system. medchemexpress.com
Detailed Research Findings
The pharmacodynamic profile of Setiptiline has been characterized through various in vitro studies. The following table summarizes its binding affinities and inhibitory concentrations at different receptors and transporters.
Site | Kᵢ (nM) | IC₅₀ (nM) | Species |
Norepinephrine Transporter (NET) | 220 | Rat | |
Serotonin Transporter (SERT) | >10,000 | Rat | |
Dopamine Transporter (DAT) | >10,000 | Rat | |
α1-Adrenergic Receptor | Antagonist | ||
α2-Adrenergic Receptor | Antagonist | ||
5-HT2A Receptor | Antagonist | ||
5-HT2C Receptor | Antagonist | ||
5-HT3 Receptor | Antagonist | ||
H1 Receptor | Inverse agonist | ||
Data sourced from multiple studies. wikipedia.orgncats.io |
特性
IUPAC Name |
but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPIBVPBCWBXIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preclinical Research Paradigms and Findings
Behavioral Pharmacology in Animal Models
Setiptiline has demonstrated notable effects in the forced swim test, a common behavioral paradigm used to screen for potential antidepressant activity in rodents. In this test, rats are placed in a cylinder of water from which they cannot escape. The duration of immobility, a state of passive floating, is measured as an indicator of behavioral despair. Research indicates that setiptiline shortens the duration of immobility in rats subjected to the forced swim test. nih.govresearchgate.net This reduction in immobility is considered a preclinical marker for antidepressant efficacy. psychogenics.comresearchgate.netservice.gov.uk
The pharmacological properties of setiptiline were compared to the tricyclic antidepressant amitriptyline, and it was found that setiptiline showed similar potencies in reducing the duration of immobility in rats, but at doses 10 times lower than amitriptyline. musechem.com These findings suggest that setiptiline possesses antidepressant-like activity, though its pharmacological profile is considered dissimilar to that of typical tricyclic antidepressants. nih.govresearchgate.net
Setiptiline has been shown to potentiate L-DOPA-induced stereotypy in animal models. musechem.com Stereotypy refers to repetitive, unvarying behaviors that can be induced by dopamine agonists like L-DOPA. The potentiation of these behaviors by a test compound can suggest an interaction with dopaminergic pathways, which are implicated in the pathophysiology of certain neurological and psychiatric disorders. nih.gov
In comparative studies, setiptiline demonstrated a potency similar to that of the tricyclic antidepressant amitriptyline in potentiating L-DOPA-induced stereotypy, but notably at doses that were ten times lower. musechem.com
The effects of setiptiline on general motor activity have been evaluated in both rats and mice. Studies utilizing the open-field method in rats have shown that setiptiline exerts a weak stimulatory effect on ambulation and spontaneous motor activity. nih.govmusechem.com Furthermore, it has been observed to potentiate the stimulatory effects of methamphetamine on motor activity. nih.gov
In mice, setiptiline has also been shown to reduce the duration of immobility in the forced swim test, further supporting its antidepressant-like profile. musechem.com However, it did not demonstrate an antagonistic effect on reserpine-induced hypothermia in mice, a test that can also be indicative of antidepressant activity. nih.govresearchgate.net
Setiptiline has been investigated for its potential to address the negative symptoms of schizophrenia, which include anhedonia, avolition, and social withdrawal. nih.govnih.gov Animal models are employed to simulate these symptoms, as they are often resistant to conventional antipsychotic treatments. nih.govdovepress.com
In a clinical context, setiptiline maleate was administered to schizophrenic patients with the aim of improving their negative symptoms. musechem.com The results of this study indicated that moderate improvements were observed in 58% of the patients who received the treatment, suggesting the drug's potential usefulness in this area. musechem.com Importantly, no aggravation of symptoms was reported, and side effects were described as minor. musechem.com
Observations on Ambulation and Spontaneous Motor Activity (Rats and Mice)
Neurochemical and Receptor Binding Studies (In Vitro and Ex Vivo)
Radioligand binding assays are crucial for characterizing the interaction of a compound with specific receptors. These studies have been employed to understand the neurochemical profile of setiptiline, particularly its interaction with α2-adrenergic receptors. The radioligands [3H]clonidine (an agonist) and [3H]yohimbine (an antagonist) are commonly used to label these receptors. nih.govnih.gov
Research has shown that treatment with setiptiline can lead to a significant decrease in the number of α2-adrenergic receptors (Bmax). researchgate.net This downregulation of α2-adrenergic receptors suggests that setiptiline acts as an antagonist at these sites. medchemexpress.com The antagonism of presynaptic α2-autoreceptors is a key mechanism of action for some antidepressants, as it leads to an increase in the release of norepinephrine.
Interestingly, when setiptiline was co-administered with L-tryptophan, the decrease in the number of α2-adrenergic receptors was potentiated compared to the administration of setiptiline alone. researchgate.net This finding suggests a synergistic interaction between setiptiline and the serotonin precursor, L-tryptophan, at the level of α2-adrenergic receptor regulation.
Modulation of Cyclic Adenosine Monophosphate (cAMP) Accumulation
Chronic exposure to setiptiline has been shown to enhance the activity of 5-hydroxytryptamine7 (5-HT7) receptors in rat frontocortical astrocytes. nih.gov In one study, chronic application of setiptiline at a concentration of 5 µM for three days mimicked the effects of the tetracyclic antidepressant mianserin, leading to an enhanced accumulation of cyclic adenosine monophosphate (cAMP) stimulated by 5-HT. nih.gov This effect suggests an increase in 5-HT7 receptor activity. nih.gov The pharmacological profile of this response in astrocytes, including inhibition by the antagonist methiothepin, is consistent with the involvement of the 5-HT7 receptor. nih.gov
The 5-HT7 receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. biorxiv.orgmdpi.com The enhancement of this pathway by chronic setiptiline treatment may represent a significant mechanism contributing to its therapeutic effects. nih.gov Studies in various human glioblastoma cell lines, which endogenously express functional 5-HT7 receptors, have confirmed that activation of these receptors leads to a robust increase in cAMP accumulation. researchgate.net
Conversely, at the 5-HT1e and 5-HT1F receptors, which are members of the 5-HT1 receptor family, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cellular cAMP levels. biorxiv.org Setiptiline has been identified as a potent full agonist at both the 5-HT1e receptor, with a half-maximal effective concentration (EC50) of 171.0 nM, and the 5-HT1F receptor, with an EC50 of 64.6 nM, in assays measuring the reduction of cellular cAMP. biorxiv.orgnih.gov
Table 1: Effect of Setiptiline on cAMP Accumulation via 5-HT Receptors
Receptor | Effect on cAMP | Potency (EC50) | Cell Type/System | Citation |
---|---|---|---|---|
5-HT7 | Enhances 5-HT stimulated accumulation (chronic exposure) | 5 µM (concentration used) | Rat Frontocortical Astrocytes | nih.gov |
5-HT1e | Inhibition (Agonist) | 171.0 nM | HEK293T cells | nih.gov |
5-HT1F | Inhibition (Agonist) | 64.6 nM | HEK293T cells | nih.gov |
Influence on Diacylglycerol (DAG) Accumulation
The accumulation of diacylglycerol (DAG), a second messenger involved in cellular signaling, is a known consequence of the activation of certain G protein-coupled receptors, such as some serotonin receptors that couple to Gq/11 proteins. researchgate.net This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG, which in turn activate protein kinase C (PKC).
While specific studies focusing directly on setiptiline's influence on DAG accumulation are not extensively detailed in the provided search results, the broader context of antidepressant action and lipid signaling is relevant. The accumulation of specific lipid species like DAG and ceramides within different subcellular compartments, such as the sarcolemma, mitochondria, and endoplasmic reticulum, is thought to play a critical role in modulating cellular functions, including insulin sensitivity. nih.gov For instance, in human skeletal muscle, the subcellular localization of DAG and sphingolipids is linked to insulin resistance. nih.gov One study noted that mitochondrial/ER accumulation of 1,2-DAGs was surprisingly associated with insulin-sensitive individuals, challenging the general view that all cellular DAGs promote insulin resistance. nih.gov
Analysis of Monoamine Metabolite Levels in Cerebrospinal Fluid
The analysis of monoamine metabolites in cerebrospinal fluid (CSF) provides an indirect measure of the turnover of neurotransmitters like norepinephrine (NE), serotonin (5-HT), and dopamine (DA) in the central nervous system. Key metabolites include 3-methoxy-4-hydroxyphenylglycol (MHPG) for norepinephrine, 5-hydroxyindoleacetic acid (5-HIAA) for serotonin, and homovanillic acid (HVA) for dopamine. nih.govnih.gov
Studies on tetracyclic antidepressants structurally related to setiptiline, such as mianserin, have provided insights into their effects on monoamine metabolism. Research on depressed patients treated with mianserin showed a significant decrease in CSF levels of MHPG. nih.gov This reduction is thought to be a result of mianserin's effects on norepinephrine release and/or uptake. nih.gov However, mianserin did not significantly affect the CSF levels of 5-HIAA or HVA, suggesting it has little to no influence on central serotonin or dopamine metabolism. nih.gov In contrast, the tricyclic antidepressant amitriptyline, studied in the same trial, significantly lowered CSF levels of both MHPG and 5-HIAA, consistent with its known effects on both norepinephrine and serotonin reuptake. nih.gov
These findings align with the monoamine hypothesis of depression, which posits that a functional deficit in monoamine transmission is a key pathophysiological mechanism. cambridge.org Antidepressants are thought to exert their therapeutic effects by increasing the levels of these monoamines in the synaptic cleft. cambridge.org
Assessment of Norepinephrine and Serotonin Uptake Inhibition in Brain Tissue (in vitro)
In vitro studies are crucial for characterizing the direct pharmacological actions of a compound on specific molecular targets, such as neurotransmitter transporters. Setiptiline has been characterized as a weak inhibitor of norepinephrine reuptake in vitro. ncats.io Its primary mechanism of action is believed to be the blockade of presynaptic α2-adrenoceptors, which leads to a strong stimulation of central norepinephrine release, an action similar to that of mianserin. ncats.io
Unlike most conventional antidepressants, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), setiptiline has no efficacy as a serotonin reuptake inhibitor. ncats.iowikipedia.orgnih.gov This distinguishes it from many other antidepressant classes that directly target the serotonin transporter (SERT). wikipedia.org In addition to its effects on norepinephrine, setiptiline also functions as an antagonist at 5-HT2A, 5-HT2C, and 5-HT3 receptors. ncats.io
Table 2: In Vitro Effects of Setiptiline on Monoamine Uptake
Transporter | Effect | Citation |
---|---|---|
Norepinephrine Transporter (NET) | Weak inhibitor | ncats.io |
Serotonin Transporter (SERT) | No efficacy as an inhibitor | ncats.io |
Structural and Molecular Biology Investigations
Cryo-Electron Microscopy (Cryo-EM) Analysis of Receptor-Ligand Complexes (e.g., 5-HT1eR)
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented, high-resolution insights into the interaction between ligands and their receptor targets. The structure of setiptiline in a complex with the human serotonin 1E receptor (5-HT1eR) and the G-protein Gi1 has been determined at a global resolution of 3.32 Å. nih.govresearchgate.net The local resolution for the ligand-binding pocket was approximately 3.2 Å, which is sufficient to unambiguously identify the conformation of amino acid residues and the binding pose of setiptiline. nih.gov
These cryo-EM studies revealed that setiptiline, along with the structurally similar compound mianserin, adopts a unique, agonist-like binding pose at the 5-HT1eR. nih.govnih.gov This was an unexpected finding, as these tetracyclic antidepressants are often characterized as antagonists at other 5-HT receptors. pdbj.org Within the 5-HT1eR binding pocket, setiptiline exhibits a distinct C-shaped bend across its tricyclic moiety. nih.govunibo.it A conserved salt bridge is formed between a tertiary amine in its fourth ring and the aspartate residue D102 in transmembrane helix 3 (TM3). nih.govresearchgate.net The tetrahydropyridine ring of setiptiline is positioned near the conserved residues F307 in TM6 and Y334 in TM7, which define one end of the orthosteric binding pocket. nih.gov This binding mode, distinct from that of other scaffolds in inactive-state 5-HT receptor structures, is believed to contribute to the agonist activity of setiptiline at this receptor subtype. nih.govpdbj.org
Mutagenesis Studies of Receptor Binding Pockets
To further probe the specific interactions observed in the cryo-EM structures and to understand their functional significance, mutagenesis studies have been performed on the 5-HT1eR. These studies involve systematically mutating key amino acid residues within the ligand-binding pocket and then assessing the impact on ligand potency and efficacy.
Mutation of most residues in the binding pocket was found to non-specifically decrease the potency of agonist-mediated G protein activation. nih.gov However, certain mutations had more specific and informative effects. For example, an I175ECL2A mutation (isoleucine at position 175 in the second extracellular loop mutated to alanine) reduced the potency of 5-HT more significantly than that of mianserin and setiptiline. nih.govresearchgate.net
A particularly noteworthy finding came from the mutation of I175 to a tryptophan (I175ECL2W). nih.gov This mutation had little effect on the tryptamine agonists 5-HT and BRL-54443 but remarkably increased the potency of setiptiline by over 10-fold, with the EC50 value improving to 15 nM. nih.govresearchgate.net This suggests that the steric bulk near the extracellular boundary of the binding pocket is a key determinant of ligand activity and highlights the distinct manner in which tetracyclic antidepressants engage with the receptor compared to other agonists. biorxiv.org These mutagenesis data, combined with the structural information from cryo-EM, provide a detailed molecular basis for the unexpected agonism of setiptiline at the 5-HT1e receptor. nih.govnih.gov
Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic behavior of setiptiline when bound to its target receptors, providing insights into the stability of its binding pose and the intricate network of interactions that drive its pharmacological activity. These computational studies, often performed in explicit lipid-water environments to mimic physiological conditions, have complemented static structural data from techniques like cryo-electron microscopy (cryo-EM). nih.gov
Recent research has focused on the interaction of setiptiline with serotonin receptors, particularly the 5-HT1e and 5-HT1F receptors, where it unexpectedly exhibits agonist properties. nih.govnih.gov MD simulations of setiptiline bound to the 5-HT1e receptor have been conducted to assess the stability of the ligand-receptor complex. These simulations revealed that both the receptor and setiptiline maintain stable conformations, with low heavy-atom root-mean-square deviation (RMSD) values over the simulation time. Specifically, the average RMSD for setiptiline was approximately 1.45 Å, and for the receptor's backbone in complex with setiptiline, it was about 1.49 Å. nih.gov
Structural Interaction Fingerprint (SIFt) analysis, a method used to characterize ligand-receptor interactions during MD simulations, has identified key residues within the 5-HT1eR orthosteric binding pocket that form stable interactions with setiptiline. nih.gov The tricyclic moiety of setiptiline engages in apolar interactions with a high probability (greater than 60%) with residues such as L993.29, M1033.33, I175ECL2, A1905.46, F3086.52, and E3116.55. nih.gov The tetrahydropyridine ring of setiptiline forms significant apolar interactions (over 60% probability) with C1063.36 and T3307.39. nih.gov These extensive interactions contribute to the stable binding of setiptiline in a unique C-shaped conformation within the receptor's binding pocket. nih.gov
Interestingly, comparisons with the structurally similar compound mianserin show that while both ligands maintain similar binding modes, subtle differences in their interactions can lead to distinct pharmacological profiles. nih.govresearchgate.net For instance, residue E3116.55 forms highly probable apolar interactions with both setiptiline and mianserin, but it only forms an electrostatic interaction with mianserin, albeit with a very low probability. nih.govresearchgate.net These nuanced differences, revealed through MD simulations, are crucial for understanding the specific agonist activity of setiptiline at these receptors. nih.gov
In a different context, MD simulations were also employed to investigate the potential of setiptiline as a SARS-CoV-2 inhibitor. These studies explored its binding to the fatty acid binding pocket (FABP) of the virus's spike protein. nih.gov
Table 1: Key Interacting Residues in the 5-HT1eR Binding Pocket with Setiptiline from MD Simulations
Interacting Residue | Location | Type of Interaction | Interaction Probability |
L993.29 | Orthosteric Pocket | Apolar | > 60% |
M1033.33 | Orthosteric Pocket | Apolar | > 60% |
I175ECL2 | Orthosteric Pocket | Apolar | > 60% |
A1905.46 | Orthosteric Pocket | Apolar | > 60% |
F3086.52 | Orthosteric Pocket | Apolar | > 60% |
E3116.55 | Orthosteric Pocket | Apolar | > 60% |
C1063.36 | Orthosteric Pocket | Apolar | > 60% |
T3307.39 | Orthosteric Pocket | Apolar | > 60% |
Data sourced from SIFt analysis of MD simulation trajectories. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies on setiptiline and its analogs have provided critical insights into how its chemical structure translates into its biological activity. These studies, combining pharmacological assays, cryo-EM, and computational modeling, have been particularly focused on understanding its unexpected agonism at the 5-HT1e and 5-HT1F serotonin receptors. nih.govnih.gov
The tetracyclic framework of setiptiline is a key determinant of its interaction with these receptors. Within the 5-HT1eR ligand binding pocket, setiptiline adopts an open C-shaped conformation. nih.gov A crucial interaction is the formation of a conserved ionic bond (salt bridge) between the tertiary amine in its fourth ring (the tetrahydropyridine ring) and the highly conserved aspartate residue D1023.32. nih.govnih.gov This interaction is a common feature for many aminergic ligands binding to serotonin receptors.
The SAR of setiptiline is often compared to its close structural analogs, mianserin and mirtazapine, to understand the impact of minor structural modifications. nih.govnih.gov Setiptiline is a potent full agonist at both 5-HT1eR and 5-HT1FR. nih.govnih.gov In contrast, mirtazapine, which differs structurally from setiptiline, shows reduced potency at the 5-HT1eR compared to the 5-HT1FR. nih.govnih.gov
The orientation of the tetracyclic scaffold is critical. The tetrahydropyridine ring of setiptiline is positioned near conserved residues F3076.51 and Y3347.43, which constitute one end of the orthosteric binding pocket. nih.govnih.gov This positioning orients the tricyclic moiety to extend towards extracellular regions, occupying what is known as an extended binding pocket in related receptors. This unique binding pose is believed to be a key factor contributing to its agonist activity, distinguishing it from other tetracyclic compounds that often act as antagonists at serotonin receptors. researchgate.netresearchgate.net
Mutagenesis studies, a component of SAR, have further probed the importance of specific residues. For example, the differential role of residue E3116.55 in the binding of setiptiline versus mianserin highlights how subtle changes in ligand-receptor interactions can significantly alter functional outcomes. nih.govresearchgate.net
Table 2: Comparative Agonist Activity of Setiptiline and Related Tetracyclic Antidepressants at Serotonin Receptors
Compound | Receptor | Activity | EC50 |
Setiptiline | 5-HT1eR | Full Agonist | 171.0 nM |
Setiptiline | 5-HT1FR | Full Agonist | 64.6 nM |
Mirtazapine | 5-HT1eR | Agonist | 1.04 µM |
Mirtazapine | 5-HT1FR | Agonist | 235.5 nM |
Mianserin | 5-HT1eR | Agonist | 123.3 nM |
Mianserin | 5-HT1FR | Agonist | 47.5 nM |
EC50 (half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency. Data from G protein BRET assays. nih.govnih.gov
Comparative Pharmacological Research
Comparison with Other Tetracyclic Antidepressants (e.g., Mianserin, Mirtazapine, Amitriptyline)
Setiptiline shares a tetracyclic chemical structure with compounds like mianserin and mirtazapine. wikipedia.org Its pharmacological profile is considered very similar to these related NaSSAs, primarily involving antagonism of α2-adrenergic and various serotonin receptors. rjppd.org All three compounds are potent antagonists at H1, 5-HT2A, 5-HT2C, and α2-adrenergic receptors. rjppd.orggenspark.ai This antagonism of presynaptic α2-autoreceptors is thought to enhance the release of norepinephrine. nih.gov
Unlike the tricyclic antidepressant (TCA) amitriptyline, which strongly inhibits the reuptake of both serotonin and norepinephrine, setiptiline is a relatively weak norepinephrine reuptake inhibitor and has a negligible effect on the serotonin transporter (SERT). wikipedia.orgnih.gov Behavioral studies in animal models suggest that the antidepressive activities of setiptiline are pharmacologically dissimilar to those of tricyclic antidepressants like amitriptyline. nih.govmedchemexpress.com While amitriptyline's mechanism involves potent reuptake blockade, setiptiline's action is dominated by receptor modulation. wikipedia.orgnih.govwikipedia.org
Recent research has uncovered an unexpected agonistic activity for setiptiline, mianserin, and mirtazapine at the 5-HT1e and 5-HT1F serotonin receptors, a finding that contrasts with their generally antagonistic profile at other 5-HT receptors. nih.govnih.govresearchgate.net This agonism may contribute to the clinically observed anti-migraine properties of these drugs. genspark.ainih.govnih.gov
Table 1: Comparative Receptor Profile of Tetracyclic Antidepressants
Compound | Primary Mechanism | α2-Adrenergic Receptor | 5-HT2A/2C Receptor | H1 Receptor | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
---|---|---|---|---|---|---|
Setiptiline | Receptor Antagonist (NaSSA) wikipedia.org | Antagonist wikipedia.orgnih.gov | Antagonist rjppd.orgmedkoo.com | Antagonist/Inverse Agonist wikipedia.orgmedchemexpress.com | Weak Inhibitor wikipedia.org | Negligible Affinity wikipedia.org |
Mianserin | Receptor Antagonist (NaSSA) rjppd.org | Antagonist rjppd.org | Antagonist rjppd.org | Antagonist rjppd.org | Inhibitor rjppd.org | Low Affinity |
Mirtazapine | Receptor Antagonist (NaSSA) rjppd.org | Antagonist rjppd.org | Antagonist rjppd.org | Potent Antagonist rjppd.org | Low Affinity | Low Affinity |
Amitriptyline | Serotonin-Norepinephrine Reuptake Inhibitor (TCA) nih.gov | Antagonist nih.gov | Antagonist nih.gov | Potent Antagonist nih.gov | Potent Inhibitor nih.gov | Potent Inhibitor nih.gov |
Distinctive Receptor Binding and Functional Profile Relative to Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
The pharmacological profile of setiptiline differs fundamentally from that of Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). patsnap.com SSRIs, such as fluoxetine and sertraline, function by selectively blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synapse. wikipedia.org SNRIs, like venlafaxine and duloxetine, potently inhibit the reuptake of both serotonin and norepinephrine by blocking both SERT and the norepinephrine transporter (NET). rjppd.orgwikipedia.org
In stark contrast, setiptiline has a very low affinity for SERT (IC50 >10,000 nM) and only moderate affinity for NET (IC50 = 220 nM). wikipedia.org Its primary mechanism does not involve significant reuptake inhibition. nih.govpatsnap.com Instead, setiptiline functions as a noradrenergic and specific serotonergic antidepressant (NaSSA) through its action as an antagonist at α2-adrenergic receptors and serotonin receptors such as the 5-HT2 subtypes. wikipedia.orgmedkoo.commedchemexpress.com The antagonism of α2-adrenergic autoreceptors enhances noradrenergic neurotransmission. nih.gov This receptor-blocking mechanism is fundamentally different from the transporter-inhibition mechanism of SSRIs and SNRIs. patsnap.com
Table 2: Mechanistic Comparison of Setiptiline, SSRIs, and SNRIs
Drug Class | Example Compound(s) | Primary Mechanism of Action | Key Molecular Targets |
---|---|---|---|
Setiptiline (NaSSA) | Setiptiline | Receptor antagonism. wikipedia.orgnih.gov | α2-adrenergic, 5-HT2, H1 receptors (Antagonist). wikipedia.orgrjppd.org |
SSRIs | Fluoxetine, Sertraline | Selective inhibition of serotonin reuptake. wikipedia.org | Serotonin Transporter (SERT) (Inhibitor). wikipedia.org |
SNRIs | Venlafaxine, Duloxetine | Inhibition of serotonin and norepinephrine reuptake. rjppd.orgwikipedia.org | SERT and Norepinephrine Transporter (NET) (Inhibitor). wikipedia.org |
Differential Effects on Specific Receptor Subtypes in Comparison to Related Compounds
While setiptiline, mianserin, and mirtazapine have broadly similar pharmacological profiles, detailed studies reveal differential effects on specific receptor subtypes. rjppd.org A significant recent discovery is the distinct agonist activity of these tetracyclic antidepressants at the understudied 5-HT1e and 5-HT1F serotonin receptors. nih.govnih.gov
Research using G protein activation assays has demonstrated that setiptiline is a potent, full agonist at both the 5-HT1e receptor (EC50 = 171.0 nM) and the 5-HT1F receptor (EC50 = 64.6 nM). nih.govnih.gov Mianserin also acts as a full agonist at these receptors. nih.gov In contrast, mirtazapine, a close structural analog, displays reduced potency at the 5-HT1e receptor (EC50 = 1.04 μM) compared to its activity at the 5-HT1F receptor (EC50 = 235.5 nM). nih.govnih.gov
These differences in potency and efficacy at specific receptor subtypes highlight how subtle variations in chemical structure among related compounds can lead to distinct pharmacological activities. nih.gov Cryo-electron microscopy and molecular dynamics simulations suggest that unique agonist-like binding poses and receptor-specific allosteric communication networks are responsible for the unexpected agonism of setiptiline and mianserin at these receptors. nih.govnih.govresearchgate.net This contrasts with their antagonist activity at other serotonin receptor subtypes and distinguishes their profiles from one another. rjppd.orgnih.gov
Table 3: Agonist Potency (EC50) of Tetracyclic Antidepressants at 5-HT1e and 5-HT1F Receptors
Compound | 5-HT1e Receptor (EC50) | 5-HT1F Receptor (EC50) | Activity Profile |
---|---|---|---|
Setiptiline | 171.0 nM nih.govnih.gov | 64.6 nM nih.govnih.gov | Potent full agonist at both receptors. nih.govnih.gov |
Mianserin | 123.3 nM | 47.5 nM | Potent full agonist at both receptors. |
Mirtazapine | 1,040 nM (1.04 μM) nih.govnih.gov | 235.5 nM nih.govnih.gov | Reduced potency at 5-HT1eR relative to 5-HT1FR. nih.govnih.gov |
Advanced Research Methodologies and Analytical Techniques
Spectrometric Techniques for Quantitative Analysis
Cell-Based Functional Assays
Cell-based functional assays are critical for understanding the functional consequences of a ligand binding to its receptor. For Setiptiline, several such assays have been employed:
G protein-coupled receptor (GPCR) BRET assays: Bioluminescence Resonance Energy Transfer (BRET) assays have been pivotal in characterizing Setiptiline's activity at serotonin receptors. nih.govmdpi.comfrontiersin.orgmonash.edu Specifically, a G protein BRET assay was used to determine that Setiptiline is a potent full agonist at both the 5-HT1e and 5-HT1F receptors. nih.govnih.gov This assay measures the interaction between the receptor and its G protein, providing a direct readout of receptor activation. mdpi.commonash.edu In these experiments, a reduced BRET signal between tagged G protein subunits indicates receptor activation and subsequent dissociation of the G protein heterotrimer. nih.gov
cAMP Accumulation Assays: Cyclic AMP (cAMP) accumulation assays are another key functional assay for GPCRs, particularly those coupled to Gs or Gi proteins. For Setiptiline, cAMP accumulation assays in HEK293T cells were used to confirm its agonist activity at 5-HT1e and 5-HT1F receptors. nih.govnih.govresearchgate.netresearchgate.net These assays measure the intracellular concentration of cAMP, a second messenger whose production is modulated by the activation of certain GPCRs. researchgate.net
Recent research has revealed potent agonist activity of Setiptiline at specific serotonin receptors. The following table summarizes the findings from cell-based functional assays:
Receptor | Assay Type | Finding | EC50 Value |
5-HT1eR | G protein BRET, cAMP accumulation | Potent full agonist | 171.0 nM |
5-HT1FR | G protein BRET, cAMP accumulation | Potent full agonist | 64.6 nM |
Structural Biology Techniques (Cryo-EM) for Ligand-Receptor Complex Determination
Cryo-electron microscopy (Cryo-EM) has provided unprecedented insight into the interaction of Setiptiline with its target receptors. Researchers have successfully determined the cryo-EM structure of the Setiptiline-bound 5-HT1eR signaling complex at a global resolution of 3.32 Å. nih.govresearchgate.net This high-resolution structure revealed the precise binding mode of Setiptiline within the receptor's orthosteric binding pocket. nih.govnih.govresearchgate.net
Key structural findings include:
Setiptiline adopts an open, C-shaped conformation when bound to the receptor. nih.gov
A conserved salt bridge is formed between a tertiary amine in Setiptiline's fourth ring and the residue D102^3.32 of the receptor. nih.gov
The tetrahydropyridine ring of Setiptiline is positioned near the conserved residues F307^6.51 and Y334^7.43. nih.govnih.gov
The tricyclic moiety of Setiptiline is oriented perpendicularly to the membrane. nih.govnih.gov
It makes numerous hydrophobic interactions with residues such as L99^3.29, M103^3.33, C106^3.36, T107^3.37, I175^ECL2, A190^5.46, W304^6.48, F308^6.52, E311^6.55, and T330^7.39. nih.gov
These structural details help to explain the unexpected agonist activity of Setiptiline at this receptor. nih.govnih.govresearchgate.netgenscript.comrcsb.orgpdbj.orgebi.ac.uk
Computational Chemistry and Molecular Modeling Approaches
Computational methods, including molecular dynamics (MD) simulations and structural interaction fingerprint (SIFt) analysis, have been used to complement experimental findings and provide a dynamic understanding of Setiptiline's interaction with the 5-HT1e receptor. nih.govnih.govresearchgate.net
MD simulations of the Setiptiline-5-HT1eR complex embedded in a lipid-water environment were performed to assess the stability of the binding pose and characterize the conformational flexibility of the ligand and receptor. nih.govresearchgate.net The results showed very low root mean square deviation (RMSD) values for both Setiptiline and the receptor backbone, indicating a stable interaction. researchgate.net
SIFt analysis confirmed that Setiptiline maintains a consistent binding mode throughout the simulations, with the tricyclic moiety interacting with high probability with residues L99^3.29, M103^3.33, I175^ECL2, A190^5.46, F308^6.52, and E311^6.55. nih.govnih.govresearchgate.net These computational approaches are crucial for rationalizing the structure-activity relationships and guiding the design of new ligands with improved properties. mdpi.com
Application of Deuterium Labeled Analogs in Research
Deuterium-labeled analogs, such as Setiptiline-d3, serve as important tools in pharmaceutical research. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.euchemondis.commedchemexpress.com The primary application of Setiptiline-d3 is as an internal standard for quantitative analysis. medchemexpress.commedchemexpress.com By incorporating deuterium, a stable isotope of hydrogen, the mass of the molecule is increased without significantly altering its chemical properties. medchemexpress.commedchemexpress.com This allows for its use as a tracer in studies involving mass spectrometry, enabling precise measurement of the non-labeled drug's concentration in biological samples. medchemexpress.commedchemexpress.com The use of such labeled compounds is a cornerstone of modern bioanalytical methods, facilitating accurate pharmacokinetic and metabolic profiling. medchemexpress.commedchemexpress.com
Future Research Directions and Theoretical Perspectives
Elucidation of Unresolved Physiological Mechanisms Underlying Therapeutic Effects
While setiptiline is known to be a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA), the precise physiological mechanisms behind its therapeutic effects are not fully understood. It is understood that setiptiline acts as an antagonist at α2-adrenergic receptors, which is thought to reduce the presynaptic inhibition of noradrenergic neurotransmission, leading to a greater and more sustained release of norepinephrine. drugbank.com Additionally, its antagonism at serotonin receptors may lead to an upregulation of these receptors, ultimately increasing serotonergic signaling. drugbank.com However, these are considered likely possibilities rather than fully elucidated mechanisms. drugbank.com
Recent research has added another layer of complexity, revealing that setiptiline acts as a potent full agonist at both the 5-HT1e and 5-HT1F serotonin receptors. nih.govnih.gov This agonistic activity is unexpected for a compound classified as an antagonist and suggests a more intricate interaction with the serotonin system than previously thought. nih.govnih.gov The clinical implications of this agonism, especially concerning its observed anti-migraine properties, warrant further investigation. nih.govnih.gov Future research should focus on dissecting the downstream signaling pathways activated by setiptiline's unique receptor interaction profile to build a more complete picture of its therapeutic action.
Exploration of Novel Therapeutic Applications Based on Mechanistic Insights (e.g., beyond depression, including negative symptoms of schizophrenia)
The evolving understanding of setiptiline's mechanism of action opens up possibilities for novel therapeutic applications beyond its primary use in depression. wikipedia.orgnih.gov One particularly promising area is the treatment of negative symptoms in schizophrenia. nih.gov A study administering setiptiline maleate to schizophrenic patients to improve negative symptoms found moderate improvements in 58% of the patients, demonstrating the drug's potential usefulness in this area with only minor side effects. nih.govmusechem.com The study also noted a significant decrease in the serotonin metabolite 5-HIAA, suggesting a link between the drug's effect on the serotonin system and its impact on negative symptoms. nih.govebi.ac.uk
Furthermore, the discovery of setiptiline's potent agonism at 5-HT1e and 5-HT1F receptors, which are known anti-migraine targets, suggests a potential application in migraine treatment. nih.govnih.gov This unexpected finding highlights the importance of continued research into the polypharmacology of existing drugs to uncover new therapeutic opportunities. nih.govnih.gov As our understanding of the neurobiological underpinnings of various psychiatric and neurological disorders grows, so too will the potential for repurposing drugs like setiptiline for new indications.
Deeper Investigation into Allosteric Communication and Ligand-Induced Conformational Changes in Receptors
Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into how setiptiline and similar tetracyclic compounds bind to and activate serotonin receptors. nih.gov These studies reveal that setiptiline induces a unique agonist-like binding pose at the 5-HT1e receptor, which is distinct from how other antagonists bind. nih.govresearchgate.net This distinct binding mode, coupled with receptor-specific allosteric communication between the ligand-binding site and the G protein-binding site, is believed to be responsible for its unexpected agonist activity. nih.gov
Further research using techniques like molecular dynamics (MD) simulations can help to map the allosteric networks within the receptor that are modulated by setiptiline binding. nih.gov Understanding these networks can reveal how subtle differences in ligand binding can translate into significant differences in pharmacological activity. nih.gov For instance, while setiptiline and its analogue mianserin induce a common allosteric mechanism in the 5-HT1e receptor, there are notable differences in the involvement of specific residues in the allosteric communication pathway. nih.gov A deeper understanding of these ligand-induced conformational changes and allosteric communication will be crucial for the rational design of new drugs with more specific and targeted effects. nih.gov
Further Characterization of Specific Serotonin and Histamine Receptor Subtype Interactions and their Contribution to Overall Profile
Recent studies have surprisingly identified setiptiline as a potent full agonist at the 5-HT1e and 5-HT1F receptors. nih.govnih.gov This finding underscores the need for a more comprehensive screening of setiptiline's activity across the full spectrum of serotonin and histamine receptor subtypes. Understanding the nuances of these interactions is critical. For example, while its antagonism of 5-HT2 receptors is thought to contribute to its antidepressant effects, its agonism at 5-HT1e/1F receptors may be responsible for its anti-migraine properties. nih.govnih.govrjppd.org A more detailed receptor binding and functional activity profile will provide a clearer picture of setiptiline's polypharmacology and enable a better prediction of its clinical effects.
Receptor Subtype | Interaction Type | Potential Contribution to Profile |
α2-Adrenergic | Antagonist | Increased norepinephrine release, antidepressant effect drugbank.com |
5-HT1e | Full Agonist | Anti-migraine effects nih.govnih.gov |
5-HT1F | Full Agonist | Anti-migraine effects nih.govnih.gov |
5-HT2A | Antagonist (likely) | Antidepressant and anxiolytic effects medchemexpress.commedchemexpress.comrjppd.org |
5-HT2C | Antagonist (likely) | Antidepressant and anxiolytic effects medchemexpress.commedchemexpress.comrjppd.org |
5-HT3 | Antagonist (likely) | Antiemetic effects medchemexpress.commedchemexpress.comrjppd.org |
H1 Histamine | Inverse Agonist | Sedative and hypnotic effects medchemexpress.commedchemexpress.comprobechem.com |
Development and Application of Deuterated Analogs for Advanced Pharmacological and Mechanistic Research
The use of deuterated analogs, where specific hydrogen atoms are replaced with deuterium, offers a powerful tool for advanced pharmacological and mechanistic research of setiptiline. nih.gov Deuteration can significantly alter the metabolic profile of a drug, often slowing down metabolism at specific sites. nih.gov This can lead to a simplified pharmacokinetic profile and potentially reduced formation of toxic metabolites. nih.gov
Comprehensive Mapping of Setiptiline's Polypharmacological Landscape and its Biological Ramifications
Setiptiline's therapeutic efficacy is likely a result of its complex polypharmacology, meaning its ability to interact with multiple targets. researchgate.net It is crucial to move beyond studying its effects on individual receptors in isolation and instead map its entire polypharmacological landscape. researchgate.net This involves a systematic evaluation of its binding affinities and functional activities at a wide range of G protein-coupled receptors (GPCRs), ion channels, and transporters. isrctn.com
Understanding this broader profile is essential, as the interactions with multiple targets can lead to both synergistic therapeutic effects and off-target side effects. researchgate.net For example, the combination of α2-adrenergic antagonism and 5-HT2 antagonism is a hallmark of NaSSAs and is thought to be key to their antidepressant action. rjppd.org However, the newly discovered agonism at 5-HT1e/1F receptors adds another dimension to this profile. nih.govnih.gov A comprehensive map of setiptiline's interactions will not only provide a more complete understanding of its mechanism of action but also help in predicting potential drug-drug interactions and identifying patient populations that are most likely to benefit from its unique pharmacological profile.
Q & A
Q. What are the established synthesis pathways for Setiptiline maleate, and how can researchers optimize yield and purity during large-scale laboratory preparation?
Methodological Answer: Synthesis optimization requires factorial design experiments to test variables (e.g., reaction temperature, solvent polarity, catalyst concentration). Purity can be assessed via HPLC with UV detection (220–280 nm) and validated against pharmacopeial standards. Replication of protocols from patents (e.g., DE2321123) should include cross-referencing with recent studies to address solvent safety or scalability limitations .
Q. How do pharmacokinetic properties of Setiptiline maleate vary across preclinical models, and what experimental designs ensure translational relevance to human studies?
Methodological Answer: Use compartmental modeling in rodent and non-rodent models to compare absorption rates and bioavailability. Employ LC-MS/MS for plasma concentration profiling. To enhance translational validity, integrate physiologically based pharmacokinetic (PBPK) modeling with human hepatocyte data to predict metabolic clearance .
Q. What receptor-binding assays are most reliable for characterizing Setiptiline’s affinity for α2-adrenergic and 5-HT2 receptors?
Methodological Answer: Radioligand binding assays (e.g., using [³H]-clonidine for α2 and [³H]-ketanserin for 5-HT2) with membrane preparations from transfected HEK293 cells. Include negative controls (e.g., atipamezole for α2) and validate results via Scatchard analysis to avoid nonspecific binding artifacts .
Q. Which animal models are best suited for evaluating Setiptiline’s antidepressant efficacy, and how should behavioral tests be standardized?
Methodological Answer: Chronic mild stress (CMS) models in rodents paired with forced swim tests (FST) and sucrose preference tests. Standardize protocols by adhering to ARRIVE guidelines: blind scoring, controlled humidity (50–60%), and predefined exclusion criteria for outliers .
Q. What analytical techniques are critical for assessing Setiptiline maleate stability under varying storage conditions?
Methodological Answer: Accelerated stability studies using ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Monitor degradation via UPLC-PDA and identify byproducts with high-resolution mass spectrometry (HRMS). Compare results with forced degradation studies (acid/base hydrolysis, oxidative stress) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values for Setiptiline’s 5-HT2 receptor antagonism across different assay systems?
Methodological Answer: Conduct meta-analyses of published EC50 data (e.g., using PRISMA framework) to identify methodological heterogeneity. Re-evaluate key studies using uniform assay conditions (e.g., CHO-K1 cells, consistent buffer pH) and apply Bayesian statistics to quantify uncertainty .
Q. What strategies mitigate off-target effects of Setiptiline maleate in in vivo neuropharmacological studies?
Methodological Answer: Combine CRISPR-generated receptor knockout models with microdialysis to isolate target-specific effects. For example, compare wild-type and 5-HT2A KO mice in FST. Use positron emission tomography (PET) with [¹¹C]-MDL 100907 to confirm receptor occupancy .
Q. How can multi-omics approaches elucidate Setiptiline’s impact on neurotransmitter networks in treatment-resistant depression?
Methodological Answer: Integrate transcriptomic (RNA-seq of prefrontal cortex tissue) and metabolomic (LC-QTOF-MS of CSF) datasets. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes and pathways. Validate findings via ex vivo electrophysiology in hippocampal slices .
Q. What in silico models best predict Setiptiline’s drug-drug interaction risks with common antidepressants?
Methodological Answer: Use Schrödinger’s Molecular Dynamics Suite to simulate CYP2D6 and CYP3A4 binding affinities. Cross-validate predictions with static mechanistic models (e.g., Simcyp) incorporating hepatic enzyme kinetics and patient demographic variability .
Q. How should researchers design studies to investigate Setiptiline’s epigenetic modulation of stress-responsive genes?
Methodological Answer: Perform ChIP-seq for H3K27ac in the amygdala of CMS-exposed rodents. Correlate histone modification patterns with RNA-seq data and behavioral outcomes. Use small-molecule inhibitors (e.g., JQ1) in parallel experiments to confirm causality .
Methodological Notes
- Data Analysis: For receptor-binding studies, apply the Cheng-Prusoff equation to correct IC50 values for ligand concentration .
- Replication: Pre-register protocols on platforms like Open Science Framework to enhance reproducibility .
- Ethical Compliance: Adhere to OECD Guidelines for chemical safety testing (e.g., Acute Toxic Class Method) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。